1-Butanol, 2-[[(2,3-dimethoxyphenyl)methyl]amino]-, (R)-
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Overview
Description
1-Butanol, 2-[[(2,3-dimethoxyphenyl)methyl]amino]-, ®- is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of a butanol backbone with a 2,3-dimethoxyphenylmethylamino group attached to it. The ®-configuration indicates that it is the enantiomer with a specific three-dimensional arrangement, which can influence its reactivity and interactions with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butanol, 2-[[(2,3-dimethoxyphenyl)methyl]amino]-, ®- typically involves the reaction of 2,3-dimethoxybenzylamine with ®-2-butanol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-Butanol, 2-[[(2,3-dimethoxyphenyl)methyl]amino]-, ®- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary alcohols.
Scientific Research Applications
1-Butanol, 2-[[(2,3-dimethoxyphenyl)methyl]amino]-, ®- has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and enzymes.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butanol, 2-[[(2,3-dimethoxyphenyl)methyl]amino]-, ®- involves its interaction with specific molecular targets. The compound’s chiral nature allows it to bind selectively to enzymes and receptors, influencing various biochemical pathways. The presence of the 2,3-dimethoxyphenyl group enhances its ability to interact with hydrophobic pockets in proteins, thereby modulating their activity.
Comparison with Similar Compounds
- 1-Butanol, 2-amino-
- 1-Butanol, 2-methyl-
- 2-Butanol, 3-methyl-
Comparison: 1-Butanol, 2-[[(2,3-dimethoxyphenyl)methyl]amino]-, ®- is unique due to the presence of the 2,3-dimethoxyphenylmethylamino group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and selectivity in various reactions, making it valuable in specialized applications.
Biological Activity
1-Butanol, 2-[[(2,3-dimethoxyphenyl)methyl]amino]-, (R)- is a chiral secondary amine with the molecular formula C13H19NO2. This compound features a butanol backbone linked to a dimethoxyphenyl group through a methylamino connection. Its unique structural characteristics suggest potential biological activities, making it a subject of interest in medicinal chemistry.
The compound's structure includes two methoxy groups on the phenyl ring, which enhance its solubility and reactivity compared to simpler amines. The monoclinic crystal system of the compound indicates a well-defined three-dimensional arrangement of atoms, which is crucial for understanding its biological interactions .
Synthesis Pathways
The synthesis of 1-butanol, 2-[[(2,3-dimethoxyphenyl)methyl]amino]-, (R)- can be achieved through several methods, often involving the reaction of veratraldehyde with aniline under controlled conditions. The purification processes typically include chromatography to isolate the desired enantiomer.
Biological Activity
1-Butanol, 2-[[(2,3-dimethoxyphenyl)methyl]amino]-, (R)- has been evaluated for various biological activities:
- Anticancer Properties : Initial screenings have shown that compounds with similar structures exhibit cytotoxic activity against cancer cell lines such as MDA-MB-231 and HepG2. For example, related compounds demonstrated IC50 values ranging from 2.43 to 14.65 μM against these cancer cells .
- Mechanisms of Action : Studies indicate that compounds similar to 1-butanol derivatives can act as microtubule-destabilizing agents, enhancing apoptosis in cancer cells by inducing morphological changes and increasing caspase-3 activity .
- Pharmacological Potential : The presence of the dimethoxyphenyl moiety suggests possible interactions with various receptors or enzymes, which could lead to diverse pharmacological effects. Understanding these interactions is essential for assessing its viability as a therapeutic agent .
Case Studies
Several studies have explored the biological effects of structurally related compounds:
- Cytotoxicity Studies : In vitro studies demonstrated that certain analogues could inhibit microtubule assembly at concentrations as low as 20 μM, indicating potential as anticancer agents .
- Apoptosis Induction : Compounds derived from similar structures have been shown to enhance caspase-3 activity significantly in breast cancer cells, confirming their role in promoting apoptosis .
Comparative Analysis
To better understand its unique properties, a comparison with structurally similar compounds is provided:
Compound Name | Structure | Key Features |
---|---|---|
2-Amino-3-methyl-1-butanol | C5H13NO | Simpler structure; less sterically hindered |
(R)-(-)-2-Amino-3-methyl-1-butanol | C5H13NO | Chiral center; used in synthesis |
N-(3,4-Dimethoxyphenyl)methylamine | C10H13NO2 | Lacks butanol backbone; focuses on phenylamine interactions |
This table highlights the distinctiveness of 1-butanol, 2-[[(2,3-dimethoxyphenyl)methyl]amino]-, (R)- due to its combination of a butanol moiety and a dimethoxyphenyl group.
Properties
Molecular Formula |
C13H21NO3 |
---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
(2R)-2-[(2,3-dimethoxyphenyl)methylamino]butan-1-ol |
InChI |
InChI=1S/C13H21NO3/c1-4-11(9-15)14-8-10-6-5-7-12(16-2)13(10)17-3/h5-7,11,14-15H,4,8-9H2,1-3H3/t11-/m1/s1 |
InChI Key |
PVKSSRFGEOCRJZ-LLVKDONJSA-N |
Isomeric SMILES |
CC[C@H](CO)NCC1=C(C(=CC=C1)OC)OC |
Canonical SMILES |
CCC(CO)NCC1=C(C(=CC=C1)OC)OC |
Origin of Product |
United States |
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